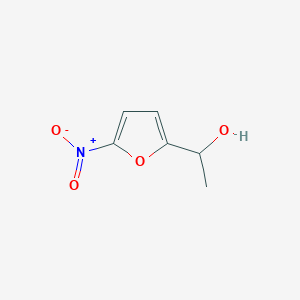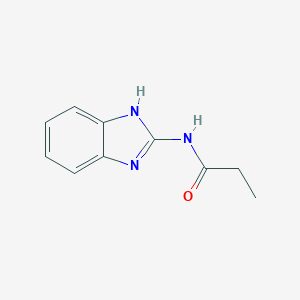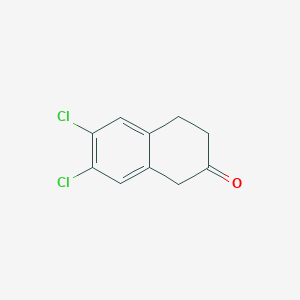
6,7-Dichloro-2-tetralone
Overview
Description
6,7-Dichloro-2-tetralone is a cyclic ketone that is a chlorinated derivative of 2-tetralone. While the provided papers do not directly discuss 6,7-dichloro-2-tetralone, they do provide insights into the chemistry of related tetralone compounds. Tetralones, in general, are important intermediates in the synthesis of various natural products, pharmaceuticals, and other organic compounds due to their high reactivity and structural significance.
Synthesis Analysis
The synthesis of tetralone derivatives often begins with readily available starting materials. For instance, the synthesis of 6,7-dimethoxy-2-tetralone starts from 3,4-dimethoxyphenylacetic acid, followed by a series of reactions including iodination, esterification, Heck cross-coupling, hydrogenation, Dieckmann condensation, and decarboxylation to yield the desired tetralone . Similarly, 6-methoxy-1-tetralone serves as a starting material for the stereospecific synthesis of tetracyclic triterpenes . The synthesis of dinitro-tetralones involves nitration, acetyl cleavage, and Oppenauer oxidation . These methods demonstrate the versatility of tetralone derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of tetralone derivatives is characterized by a fused cyclohexane and benzene ring with a ketone functional group. Substituents on the aromatic ring, such as methoxy or chloro groups, can significantly influence the reactivity and subsequent transformations of the compound. For example, the presence of methoxy groups in positions 6 and 7 on the tetralone ring can affect the synthesis route and the properties of the final product .
Chemical Reactions Analysis
Tetralone derivatives undergo various chemical reactions that are essential for the synthesis of complex molecules. Dehydrogenation, bromination, and Beckman rearrangement are some of the reactions that have been studied. For instance, dehydrogenation of 6-methoxy-1-tetralone using palladium catalysts and quinones has been explored . The synthesis of 6-iodo-1-tetralone involves acetylation, oximation, Beckman rearrangement, oxidation, and Sandmeyer reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetralone derivatives are influenced by their molecular structure. The presence of substituents like methoxy or chloro groups can affect properties such as solubility, melting point, and reactivity. These properties are crucial for the practical application of tetralone derivatives in the synthesis of natural products and pharmaceuticals. For example, the synthesis of 6-isopropyl-7-methoxy-tetralones demonstrates the importance of these compounds as intermediates for natural products with anti-cancer and anti-viral properties .
Scientific Research Applications
-
- Application Summary : This compound is an essential intermediate for the opioid analgesic drug (-)-dezocine .
- Methods of Application : The compound is synthesized through a multi-step continuous-flow strategy, which offers significant advantages over traditional batch operation, including dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions .
- Results or Outcomes : The flow protocol provided the desired product in an overall yield of up to 76.6% with 99% purity, much higher than those from batch process (i.e., 50% yield, 92% purity). Moreover, reaction efficiency is highly improved with a throughput of 0.49 g/h, and the total reaction time is markedly reduced from hours in batch to minutes in flow process .
Safety And Hazards
properties
IUPAC Name |
6,7-dichloro-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-9-4-6-1-2-8(13)3-7(6)5-10(9)12/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZIJCXXAGNMFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2CC1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403441 | |
| Record name | 6,7-dichloro-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-2-tetralone | |
CAS RN |
17556-22-8 | |
| Record name | 6,7-Dichloro-3,4-dihydro-2(1H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17556-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-dichloro-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



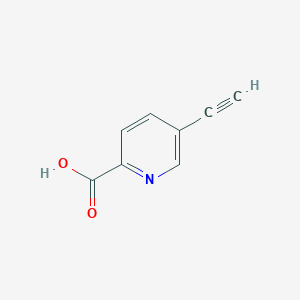
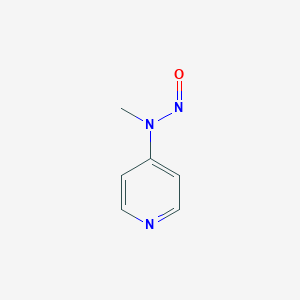

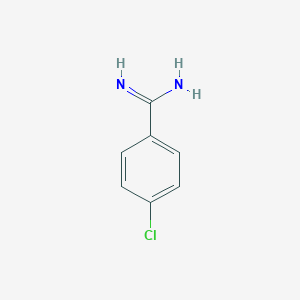
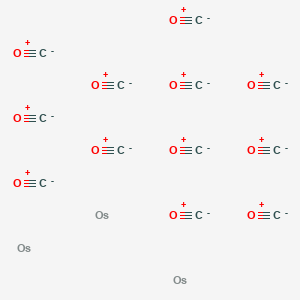
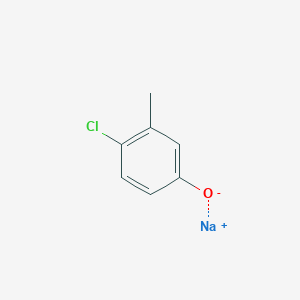
![(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)

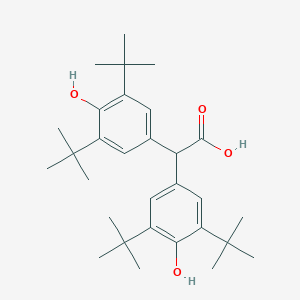
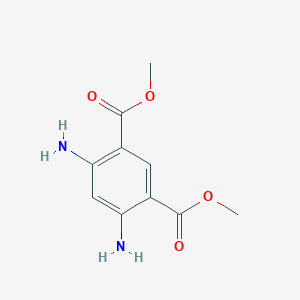
![Spiro[indole-3,4'-piperidine]](/img/structure/B97032.png)
![2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97033.png)
